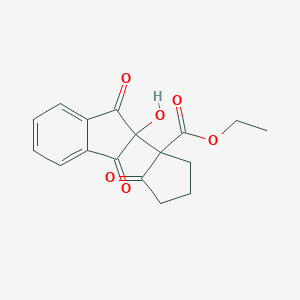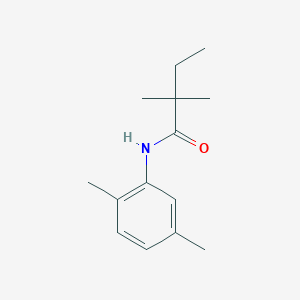
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, also known as MOPI, is a synthetic compound that belongs to the isoxazole family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. We will also list several future directions for research on MOPI.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves its binding to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been shown to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments has several advantages, including its high affinity for the sigma-1 receptor, its analgesic and anti-inflammatory properties, and its potential use in the treatment of various diseases. However, there are also several limitations to using 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, including the development of more selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of neurodegenerative diseases and cancer, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the ester, which is subsequently treated with sodium methoxide to form the final product, 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Nom du produit |
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H23NO2/c1-17(10-4-3-5-11-17)16-12-15(20-18-16)13-6-8-14(19-2)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
Clé InChI |
RERZGWQSHOYVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)


![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)




![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)